molecular formula C21H22O4 B1232811 3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid CAS No. 87402-83-3

3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid

Cat. No.: B1232811
CAS No.: 87402-83-3
M. Wt: 338.4 g/mol
InChI Key: DFMCTODOEICLEB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid, also known as 6-hydroxy-4-methoxy-3-prenyl-2-styrylbenzoic acid, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pigeon pea and pulses. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a stilbenoid.

Properties

CAS No.

87402-83-3

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

6-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-2-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C21H22O4/c1-14(2)9-11-16-17(12-10-15-7-5-4-6-8-15)20(21(23)24)18(22)13-19(16)25-3/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/b12-10+

InChI Key

DFMCTODOEICLEB-ZRDIBKRKSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C(=C1/C=C/C2=CC=CC=C2)C(=O)O)O)OC)C

SMILES

CC(=CCC1=C(C=C(C(=C1C=CC2=CC=CC=C2)C(=O)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1C=CC2=CC=CC=C2)C(=O)O)O)OC)C

melting_point

144-146°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid
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Reactant of Route 3
3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid
Reactant of Route 6
3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid

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